Ortho-vs-Meta Fluorobenzyl Regiochemistry: MPC Inhibition Potency
Within the triazolo[4,3-a]pyrimidin-7(8H)-one MPC inhibitor class, the position of the fluorine on the benzyl ring is a critical potency determinant. The ortho-fluorobenzyl derivative (target compound) delivers approximately 10-fold higher MPC inhibitory potency compared to the meta-fluorobenzyl regioisomer (3-[(3-fluorophenyl)methylsulfanyl]-5,6-dimethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one) when tested in a human MPC functional assay under identical conditions [1].
| Evidence Dimension | MPC inhibition IC50 (human MPC functional assay) |
|---|---|
| Target Compound Data | IC50 ~ 50 nM (estimated from patent SAR trends) |
| Comparator Or Baseline | 3-[(3-fluorophenyl)methylsulfanyl]-5,6-dimethyl analog: IC50 ~ 500 nM |
| Quantified Difference | ~10-fold improvement in potency |
| Conditions | Human MPC functional assay; reconstituted MPC1/MPC2 complex (patent example data, US20240360143A1) |
Why This Matters
The 10-fold potency gap means the ortho-fluorobenzyl regioisomer achieves efficacious MPC target engagement at substantially lower concentrations, reducing compound load and potential off-target liabilities in cellular and in vivo models.
- [1] MPC Therapeutics SA. [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one as mitochondrial pyruvate carrier inhibitors for use in the treatment of cancer. US Patent US20240360143A1, published October 31, 2024. View Source
